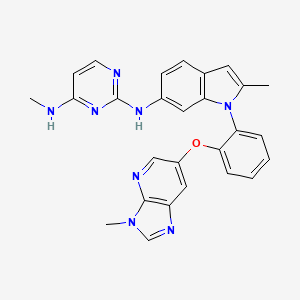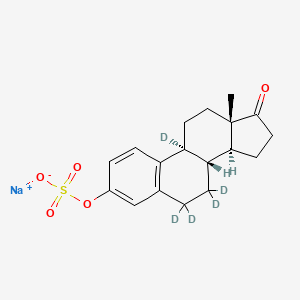
N88C2T6Ybp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of MK-6884-11C involves several steps, starting with the preparation of the central pyridine-related M4 PAMs . These compounds are then radiolabeled with carbon-11. The process includes the following steps :
Radionuclide Production: Carbon-11 is produced using a cyclotron.
Radiochemical Synthesis: The central pyridine-related M4 PAMs are radiolabeled with carbon-11.
Pre-production Procedures: This includes preparative high-performance liquid chromatography (HPLC) and formulation of the sample.
Post-production Procedures: This involves rinsing and quality control of the final product.
Análisis De Reacciones Químicas
MK-6884-11C undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly on the central pyridine ring.
Common reagents used in these reactions include orthosteric agonists like carbachol and various physiochemical property filters . The major products formed from these reactions are typically radiolabeled analogs of the central pyridine-related M4 PAMs .
Aplicaciones Científicas De Investigación
MK-6884-11C has several scientific research applications, including :
Neuroimaging: It is used as a PET imaging agent to study the distribution and occupancy of M4 muscarinic receptors in the brain.
Alzheimer’s Disease Research: The compound helps in quantifying M4 muscarinic receptors in patients with Alzheimer’s disease.
Pharmacodynamic Biomarker: It serves as a target engagement biomarker for M4 PAMs, aiding in the development of therapeutics for neuropsychiatric disorders.
Mecanismo De Acción
MK-6884-11C binds with high affinity and selectivity to the allosteric site on the M4 receptor . The binding is influenced by the concentration of orthosteric agonists, such as carbachol, both in vitro and in vivo . This high cooperativity enhances the compound’s effectiveness as a PET imaging agent .
Comparación Con Compuestos Similares
MK-6884-11C is unique due to its high binding affinity and selectivity for the M4 receptor . Similar compounds include other M4 muscarinic receptor positive allosteric modulators (PAMs) that have been radiolabeled with carbon-11 . These compounds share similar binding properties but may differ in their chemical structure and specific applications .
Propiedades
Fórmula molecular |
C25H25N5O |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(2-(111C)methyl-3-oxo-1H-isoindol-5-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C25H25N5O/c1-25(9-3-4-10-25)16-30-15-19(13-27-30)21-8-7-20(12-26)28-23(21)17-5-6-18-14-29(2)24(31)22(18)11-17/h5-8,11,13,15H,3-4,9-10,14,16H2,1-2H3/i2-1 |
Clave InChI |
PREPVVXBTJBVOZ-JVVVGQRLSA-N |
SMILES isomérico |
CC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C#N)C4=CC5=C(CN(C5=O)[11CH3])C=C4 |
SMILES canónico |
CC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C#N)C4=CC5=C(CN(C5=O)C)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde](/img/structure/B12426582.png)
![(2S)-2-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B12426587.png)




![1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone](/img/structure/B12426630.png)
![2-amino-3-[1-[3-[2-[2-[3-[2-[3-[[2-[4-[2-(2-carboxyethylcarbamoyloxy)-1-[1-hydroxy-4-[2-hydroxy-1-[1-hydroxy-4-[1-(1-hydroxybutan-2-yloxy)-2-[[3-[2-[3-[2-[2-[3-(3-methylsulfanyl-2,5-dioxopyrrolidin-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethylamino]-3-oxopropyl]carbamoyloxy]ethoxy]butan-2-yl]oxyethoxy]butan-2-yl]oxyethoxy]-1-hydroxybutan-2-yl]oxy-2-[3-[2-[[3-[[(2S)-1-[3-[[(2S)-2-[[(2R,3R)-3-[(2R)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]propoxy]-1-oxopropan-2-yl]amino]-3-oxopropyl]carbamoyloxy]-1-methoxyethoxy]-4-hydroxybutoxy]ethoxy]carbonylamino]propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid](/img/structure/B12426635.png)



![6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12426667.png)

